molecular formula C8H11NO B1399692 1-(Pyridin-3-yl)propan-2-ol CAS No. 1087751-29-8

1-(Pyridin-3-yl)propan-2-ol

Cat. No. B1399692
M. Wt: 137.18 g/mol
InChI Key: ZZGYMHSITKCXJY-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1087751-29-8 . It has a molecular weight of 137.18 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)propan-2-ol” is 1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)propan-2-ol” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: This compound has been used in the design and synthesis of novel anti-tubercular agents. Specifically, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results/Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Anti-Fibrosis Activity

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results/Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested or if it comes into contact with skin . It may also cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs .

Future Directions

While specific future directions for “1-(Pyridin-3-yl)propan-2-ol” are not mentioned in the available literature, compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and plasma lipid-lowering effects . These compounds could potentially be used in conditions involving inflammation, lipidemic deregulation, and oxygen toxicity .

properties

IUPAC Name

1-pyridin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGYMHSITKCXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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